N-Benzyl-L-proline ethyl ester
Overview
Description
N-Benzyl-L-proline ethyl ester is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a derivative of L-proline, an amino acid, and is often used in organic synthesis, particularly in peptide synthesis . The compound is characterized by its liquid form and optical activity, with a specific rotation of [α]20/D −62° (neat) .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-L-proline ethyl ester can be synthesized through the esterification of N-Benzyl-L-proline with ethanol in the presence of an acid catalyst . The reaction typically involves heating the mixture to facilitate the formation of the ester while continuously removing water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for the purification of the final product, such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-L-proline ethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield N-Benzyl-L-proline and ethanol.
Substitution: The benzyl group can be substituted using nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: N-Benzyl-L-proline and ethanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-L-proline ethyl ester has extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Chemistry:
- Used as a building block in peptide synthesis .
- Acts as a chiral auxiliary in asymmetric synthesis reactions .
Biology and Medicine:
- Employed in the synthesis of biologically active peptides and proteins .
- Utilized in the development of pharmaceuticals and therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of N-Benzyl-L-proline ethyl ester primarily involves its role as a precursor or intermediate in chemical reactions . It participates in esterification, hydrolysis, and substitution reactions, facilitating the formation of desired products . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- L-Proline benzyl ester hydrochloride .
- N-Benzyl-L-phenylalanine .
- L-Proline methyl ester hydrochloride .
Comparison: N-Benzyl-L-proline ethyl ester is unique due to its specific ester group and benzyl protection, which make it particularly useful in peptide synthesis and as a chiral auxiliary . Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity under various conditions .
Properties
IUPAC Name |
ethyl (2S)-1-benzylpyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLASAKCDOWUBQX-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350814 | |
Record name | N-Benzyl-L-proline ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955-40-8 | |
Record name | N-Benzyl-L-proline ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-L-proline ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Benzyl-L-proline ethyl ester in the synthesis of (1R,2S)-1-benzyl-2-(hydroxydiphenylmethyl)pyrrolidine 1-oxide?
A1: this compound serves as a starting material in the synthesis of (1R,2S)-1-benzyl-2-(hydroxydiphenylmethyl)pyrrolidine 1-oxide, a chiral catalyst. The synthesis involves a two-step process:
- Grignard Reaction: this compound reacts with phenyl magnesium bromide (a Grignard reagent) to yield (S)-(1-benzylpyrrolidin-2-yl)diphenylmethanol. []
- Oxidation: The resulting alcohol is then oxidized using 3-chloroperbenzoic acid to afford the final chiral catalyst, (1R,2S)-1-benzyl-2-(hydroxydiphenylmethyl)pyrrolidine 1-oxide. []
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